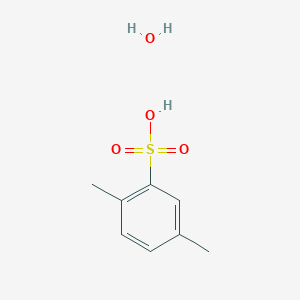
Sodiumdehydroacetatemonohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodiumdehydroacetatemonohydrate is a chemical compound with the formula Na(CH₃C₅HO(O₂)(CH₃)CO)·H₂O. It is the sodium salt of dehydroacetic acid and exists in a monohydrate form. This compound is widely used as a preservative in food, cosmetics, and personal care products due to its effective antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodiumdehydroacetatemonohydrate can be synthesized through the reaction of dehydroacetic acid with sodium hydroxide in an aqueous medium. The reaction typically involves dissolving dehydroacetic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The crystallization process may involve cooling crystallization techniques to obtain the desired monohydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodiumdehydroacetatemonohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroacetic acid.
Reduction: It can be reduced to form sodium dehydroacetate.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dehydroacetic acid.
Reduction: Sodium dehydroacetate.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Sodiumdehydroacetatemonohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: It is used as a preservative in biological samples and culture media.
Medicine: It is used in the formulation of pharmaceuticals and as a preservative in medical products.
Industry: It is used in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial properties
Wirkmechanismus
The antimicrobial activity of sodiumdehydroacetatemonohydrate is attributed to its ability to disrupt the cell membrane of microorganisms. It interferes with the metabolic processes of bacteria and fungi, leading to their inhibition or death. The compound targets the cell membrane and essential enzymes, disrupting their normal function and preventing microbial growth .
Vergleich Mit ähnlichen Verbindungen
Sodium benzoate: Another commonly used preservative with antimicrobial properties.
Potassium sorbate: Used as a preservative in food and personal care products.
Calcium propionate: Used to inhibit mold growth in bakery products.
Comparison: Sodiumdehydroacetatemonohydrate is unique due to its broad-spectrum antimicrobial activity and effectiveness at low concentrations. Unlike sodium benzoate and potassium sorbate, it is effective against a wider range of microorganisms, including both bacteria and fungi. Additionally, it has a lower toxicity profile compared to some other preservatives .
Eigenschaften
IUPAC Name |
sodium;3-acetyl-6-methyl-2-oxopyran-4-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3,10H,1-2H3;;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXRILZQWUAPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)

![(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate](/img/structure/B8022763.png)










